3-(BENZYLOXY)-N-METHOXY-N-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE
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Overview
Description
3-(BENZYLOXY)-N-METHOXY-N-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic organic compound belonging to the oxazole family. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a carboxamide group attached to an oxazole ring. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(BENZYLOXY)-N-METHOXY-N-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through methylation reactions using reagents like methyl iodide and sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, solvent, catalyst), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to ring-opened products or amine derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Amine derivatives or ring-opened products.
Substitution Products: Various substituted oxazole derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Activity: Research may explore its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Industry:
Material Science:
Mechanism of Action
The mechanism by which 3-(BENZYLOXY)-N-METHOXY-N-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: Potential interactions with nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
3-(BENZYLOXY)-1,2-OXAZOLE-5-CARBOXAMIDE: Lacks the methoxy and methyl groups, potentially altering its biological activity and chemical reactivity.
N-METHOXY-N-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE: Lacks the benzyloxy group, which may affect its solubility and interaction with biological targets.
Uniqueness:
- The presence of both benzyloxy and methoxy groups in 3-(BENZYLOXY)-N-METHOXY-N-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE provides a unique combination of electronic and steric properties, potentially enhancing its biological activity and making it a versatile intermediate in synthetic chemistry.
This detailed overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
N-methoxy-N-methyl-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15(17-2)13(16)11-8-12(14-19-11)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMGHGUGWDWCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NO1)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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